![molecular formula C23H16O B15124128 11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
11-Phenyl-11H-benzo[b]fluoren-11-ol
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Overview
Description
11-Phenyl-11H-benzo[b]fluoren-11-ol is a polycyclic aromatic compound featuring a benzo[b]fluorene core substituted with a phenyl group and a hydroxyl group at the 11th position. Its molecular formula is C₂₃H₁₆O, with a molecular weight of 308.37 g/mol. The compound is synthesized via biradical intermediates generated from benzoenyne-allenes, involving chlorination and hydrolysis steps . Notably, the phenyl substituent stabilizes carbocation intermediates during photochemical reactions, enhancing reactivity compared to simpler analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-11H-benzo[b]fluoren-11-ol typically involves multi-step organic reactions. One common method is the photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. This process involves the use of light to induce the solvolysis reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-11H-benzo[b]fluoren-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
11-Phenyl-11H-benzo[b]fluoren-11-ol has several scientific research applications:
Chemistry: It is used as a model compound to study photosolvolysis and photodehydroxylation reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 11-Phenyl-11H-benzo[b]fluoren-11-ol involves the formation of a 9-fluorenyl type carbocation intermediate during photodehydroxylation . This intermediate is highly reactive and can undergo further reactions with nucleophiles present in the system. The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituents at the 11th position significantly alter properties. Key analogs include:
Reactivity and Photochemical Behavior
- Photosolvolysis: The hydroxyl group in 11-Phenyl-11H-benzo[b]fluoren-11-ol enhances photosolvolysis quantum yields (vs. phenyl-naphthalenemethanol analogs) due to carbocation stabilization .
- Steric Effects : Bulky phenyl substituents in the 11-position hinder [2+2] cycloaddition pathways observed in smaller substituents (e.g., ethyl), favoring Diels-Alder adducts instead .
Physical Properties
- Melting Points : Hydroxyl-containing derivatives (e.g., 11-Phenyl: ~161–163°C ) exhibit higher melting points than ketones (e.g., 11H-benzo[b]fluoren-11-one: 193.9°C flash point ).
- Solubility : Hydroxyl groups improve aqueous solubility, whereas methyl or phenyl groups enhance organic phase partitioning .
Stereochemical Considerations
- Enantioconvergent Synthesis: Chiral 7,11-dimethyl derivatives achieve 98% e.e. using chiral norbornene catalysts, highlighting substituent-dependent stereoselectivity .
- Phenyl vs. Ethyl : The phenyl group’s steric bulk reduces rotational freedom, stabilizing specific enantiomers during synthesis .
Biological Activity
11-Phenyl-11H-benzo[b]fluoren-11-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenolic hydroxyl group attached to a benzo[b]fluorene backbone, which is known for its stability and ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action involves disrupting cellular membranes and inhibiting essential metabolic processes in microorganisms.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity . It has been tested against common fungal pathogens, where it demonstrated significant inhibitory effects, making it a candidate for further development as an antifungal agent.
The biological activity of this compound can be attributed to its ability to act as a redox-active compound . It interacts with cellular components, leading to oxidative stress that can compromise cell integrity and function. This interaction targets pathways involved in cellular redox homeostasis, such as superoxide dismutases and glutathione reductase.
Table 1: Summary of Biological Activities
Activity Type | Microorganism Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15 | |
Antibacterial | Escherichia coli | 12 | |
Antifungal | Candida albicans | 20 |
Case Study: Photosolvolysis
A study on the photosolvolysis of 11H-benzo[b]fluoren-11-ol revealed that the compound undergoes significant transformation under light exposure in aqueous solutions. This reaction is catalyzed by acid, indicating that environmental conditions can affect its stability and reactivity, which may have implications for its biological activity in vivo .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Hydroxybenzaldehyde | Lacks phenyl group | Moderate antimicrobial |
4-Hydroxybenzaldehyde | Hydroxy group at different position | Low antifungal activity |
9-Fluorenone | Ketone instead of alcohol | Limited antimicrobial |
The presence of both hydroxy and phenyl groups in this compound confers unique properties that enhance its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C23H16O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
11-phenylbenzo[b]fluoren-11-ol |
InChI |
InChI=1S/C23H16O/c24-23(18-10-2-1-3-11-18)21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15,24H |
InChI Key |
XFQCLMVFJNOBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42)O |
Origin of Product |
United States |
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